molecular formula C8H6N2O4 B12357166 6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid

6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B12357166
M. Wt: 194.14 g/mol
InChI Key: CEWCCFIFHDBHHZ-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by its fused ring structure, which includes a furan ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-4-methyl-5-nitrofuran with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions typically include the use of a base such as sodium ethoxide and heating the reaction mixture to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and environmentally benign catalysts are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit protein kinases by competing with ATP for binding to the kinase domain . This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylic acid
  • 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylic acid
  • 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid

Uniqueness

6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific fused ring structure and the presence of a methyl group at the 6-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H6N2O4/c1-3-4(8(12)13)5-6(11)9-2-10-7(5)14-3/h2,5H,1H3,(H,12,13)

InChI Key

CEWCCFIFHDBHHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2C(=NC=NC2=O)O1)C(=O)O

Origin of Product

United States

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